4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxymethoxy group at the 6th position on the pyrazolo[1,5-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents like dimethylformamide (DMF) for the reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxymethoxy group.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki and Stille couplings with aryl boronic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols, with conditions involving bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting specific enzymes and receptors, such as tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is studied for its potential anticancer and antiproliferative activities.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Pharmaceutical Development: The compound is a key intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: A closely related compound with similar structural features and biological activities.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another similar compound used in medicinal chemistry.
Uniqueness
4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxymethoxy group at the 6th position enhances its solubility and potential interactions with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
4-bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-6-14-7-4-8(10)9-2-3-11-12(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
IBNZUISKLGHNFF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CN2C(=CC=N2)C(=C1)Br |
Origin of Product |
United States |
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